![molecular formula C8H9ClN4 B13003064 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of kinase inhibition.
Vorbereitungsmethoden
The synthesis of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine can be achieved through various synthetic routes. One common method involves the synthesis from pyrrole derivatives. This method typically includes the formation of a bromohydrazone intermediate, followed by the formation of triazinium dicyanomethylide, and subsequent multistep synthesis . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound .
Analyse Chemischer Reaktionen
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include zinc and ammonium chloride for reduction, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
It is particularly noted for its role as a kinase inhibitor, making it a promising candidate for cancer therapy . Additionally, it has been investigated for its potential use in the treatment of neuropathic pain by targeting adaptor protein 2-associated kinase 1 (AAK1) . The compound’s ability to modulate receptor endocytosis further highlights its potential in various therapeutic applications .
Wirkmechanismus
The mechanism of action of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine involves the inhibition of specific kinases, such as adaptor protein 2-associated kinase 1 (AAK1). By inhibiting AAK1, the compound can modulate receptor endocytosis, which plays a crucial role in various cellular processes . This inhibition can lead to therapeutic effects in conditions such as neuropathic pain and cancer .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine is unique due to its specific structure and mechanism of action. Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as avapritinib and remdesivir, which also exhibit kinase inhibition properties . the specific molecular targets and pathways involved may differ, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C8H9ClN4 |
|---|---|
Molekulargewicht |
196.64 g/mol |
IUPAC-Name |
1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN4/c1-10-4-6-2-3-7-8(9)11-5-12-13(6)7/h2-3,5,10H,4H2,1H3 |
InChI-Schlüssel |
KEYSBAGMEFZUSX-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=C2N1N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


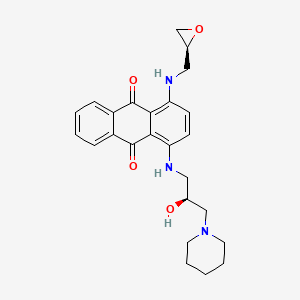
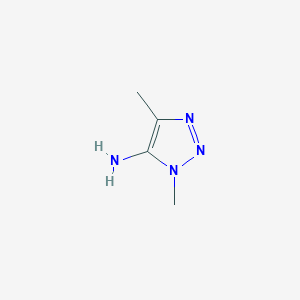
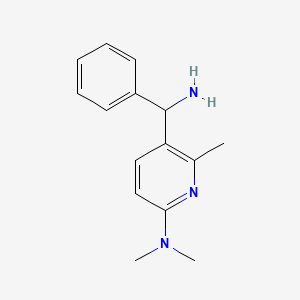
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13003002.png)

![tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13003010.png)
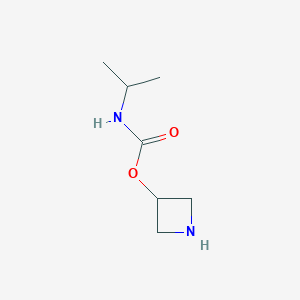
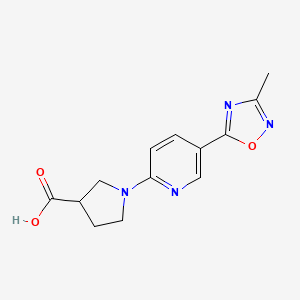
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)

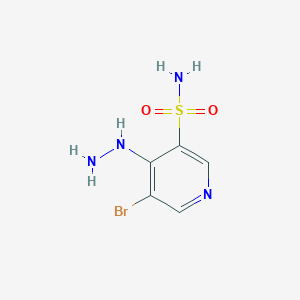

![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
